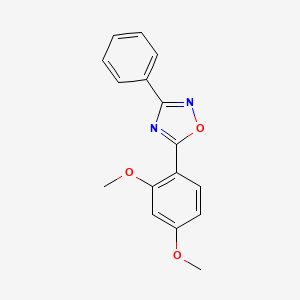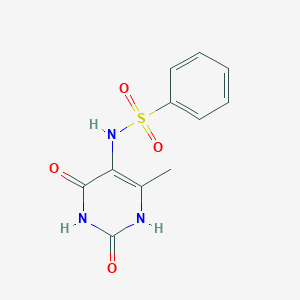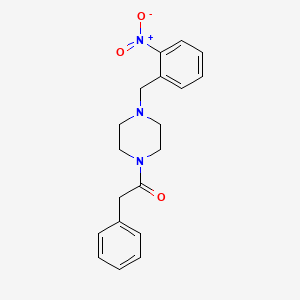
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine, also known as NBPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBPP belongs to the family of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
科学的研究の応用
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied for its potential applications in scientific research. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been used as a tool compound to study the role of the dopamine D2 receptor in various physiological and pathological conditions. For example, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been used to study the effects of dopamine D2 receptor activation on the regulation of food intake and body weight. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has also been used to study the role of the dopamine D2 receptor in drug addiction and schizophrenia.
作用機序
The mechanism of action of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is not fully understood. However, it is known to act as a selective agonist of the dopamine D2 receptor. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to increase the release of dopamine in the brain, which may contribute to its effects on mood, motivation, and reward. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to have an inhibitory effect on the reuptake of dopamine, which may further enhance its effects on dopamine signaling.
Biochemical and Physiological Effects
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to increase locomotor activity, decrease food intake, and increase body temperature. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been found to have a longer duration of action compared to other dopamine agonists, which may make it a useful tool compound for studying the long-term effects of dopamine signaling.
実験室実験の利点と制限
1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and is selective for this receptor subtype. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has a longer duration of action compared to other dopamine agonists, which may make it useful for studying the long-term effects of dopamine signaling. However, there are also limitations to the use of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has low solubility in water, which may limit its use in certain experimental conditions. Additionally, the effects of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine on other neurotransmitter systems are not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine. One area of interest is the potential therapeutic applications of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine. Given its affinity for the dopamine D2 receptor, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine may have potential as a treatment for conditions such as drug addiction, obesity, and schizophrenia. However, more research is needed to determine the safety and efficacy of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine for these indications. Another area of interest is the effects of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine on other neurotransmitter systems. Further research is needed to determine the effects of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine on other dopamine receptor subtypes, as well as other neurotransmitter systems such as serotonin and norepinephrine. Finally, more research is needed to optimize the synthesis and purification of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine, which may improve its utility as a tool compound for scientific research.
Conclusion
In conclusion, 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are limitations to the use of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine in lab experiments, it has several advantages that make it a useful tool compound for studying the role of the dopamine D2 receptor in various physiological and pathological conditions. Further research is needed to fully understand the potential applications of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine in scientific research.
合成法
The synthesis of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine involves the condensation of 1-(2-nitrophenyl) piperazine with phenylacetyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified by column chromatography. The yield of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is typically around 60-70%. The chemical structure of 1-(2-nitrobenzyl)-4-(phenylacetyl)piperazine is shown in Figure 1.
特性
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(14-16-6-2-1-3-7-16)21-12-10-20(11-13-21)15-17-8-4-5-9-18(17)22(24)25/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCRUXYAMTYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
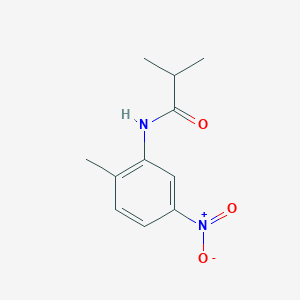

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
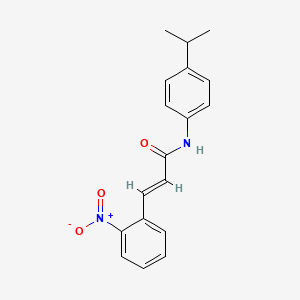
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)
![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)

![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)
